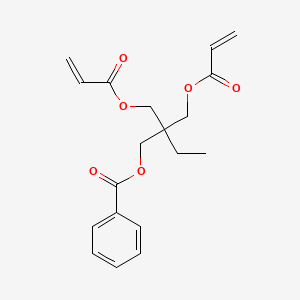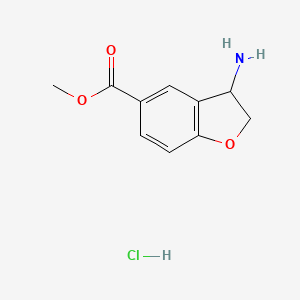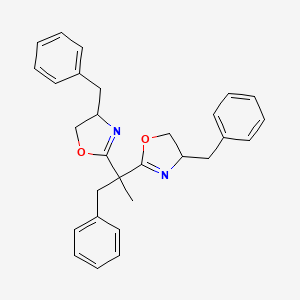![molecular formula C21H38O4 B13828124 7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deprostil is synthesized through a multi-step process involving the cyclization of a suitable precursor followed by functional group modifications. The synthetic route typically involves the following steps:
Cyclization: The precursor undergoes cyclization to form a cyclopentane ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentane ring.
Oxidation: Oxidation of the hydroxyl groups to form ketones.
Methylation: Methylation of the hydroxyl groups to introduce methyl groups at desired positions.
Industrial Production Methods
Industrial production of Deprostil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Deprostil undergoes various chemical reactions, including:
Oxidation: Deprostil can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of Deprostil leads to the formation of alcohols.
Substitution: Substitution reactions can occur at the hydroxyl and methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Deprostil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of gastric ulcers and related conditions. It is also studied for its potential therapeutic effects in other diseases.
Industry: Employed in the synthesis of other prostaglandin analogs and related compounds.
Wirkmechanismus
Deprostil exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This results in the inhibition of gastric acid secretion and promotion of mucosal protection in the stomach .
Vergleich Mit ähnlichen Verbindungen
Deprostil is compared with other prostaglandin analogs such as:
Misoprostol: Another prostaglandin analog used for similar therapeutic purposes. Deprostil has a different side effect profile and potency.
Alprostadil: Used primarily for its vasodilatory effects. Deprostil is more focused on anti-ulcer activity.
Similar Compounds
- Misoprostol
- Alprostadil
- Dinoprostone
Deprostil stands out due to its specific anti-ulcer properties and unique chemical structure, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H38O4 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)/t17?,18-,21?/m1/s1 |
InChI-Schlüssel |
JERCJPRNXXOPNI-IDYZSHNDSA-N |
Isomerische SMILES |
CCCCCC(C)(CCC1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)

![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)





![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

